molecular formula C25H42O4 B085651 Methyl allochenodeoxycholate CAS No. 14772-98-6

Methyl allochenodeoxycholate

Cat. No. B085651
CAS RN: 14772-98-6
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-WKMGUUQUSA-N
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Description

Methyl allochenodeoxycholate (MAC) is a bile acid that has been studied for its potential therapeutic benefits. MAC is a modified form of chenodeoxycholic acid (CDCA), which is a primary bile acid produced in the liver. The modification of CDCA to MAC involves the addition of a methyl group to the 3α-hydroxyl group. This modification alters the physical and chemical properties of the bile acid, which can affect its biological activity.

Mechanism Of Action

The mechanism of action of Methyl allochenodeoxycholate is not fully understood, but it is thought to involve the activation of several signaling pathways in cells. Methyl allochenodeoxycholate has been shown to activate the farnesoid X receptor (FXR), which is a nuclear receptor that regulates bile acid metabolism and glucose homeostasis. Methyl allochenodeoxycholate has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress responses.

Biochemical And Physiological Effects

Methyl allochenodeoxycholate has several biochemical and physiological effects that contribute to its potential therapeutic benefits. Methyl allochenodeoxycholate has been shown to reduce inflammation and oxidative stress in cells, which could be beneficial for the treatment of liver disease and cancer. Methyl allochenodeoxycholate has also been shown to improve insulin sensitivity and glucose uptake in cells, which could be beneficial for the treatment of metabolic disorders. Additionally, Methyl allochenodeoxycholate has been shown to inhibit the growth and proliferation of cancer cells, which could be beneficial for the treatment of cancer.

Advantages And Limitations For Lab Experiments

Methyl allochenodeoxycholate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using chemical or microbial methods, which allows for the production of large quantities of the compound. Methyl allochenodeoxycholate is also relatively stable and can be stored for long periods of time without significant degradation. One limitation is that Methyl allochenodeoxycholate is not widely available commercially, which can make it difficult to obtain for research purposes. Additionally, Methyl allochenodeoxycholate can be expensive to produce, which can limit its use in some research applications.

Future Directions

There are several future directions for research on Methyl allochenodeoxycholate. One area of interest is the development of new synthetic methods for Methyl allochenodeoxycholate that are more efficient and cost-effective. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of Methyl allochenodeoxycholate, which could lead to the development of new drugs that target these pathways. Additionally, further studies are needed to determine the safety and efficacy of Methyl allochenodeoxycholate in humans, which could pave the way for the development of new therapies for liver disease, metabolic disorders, and cancer.

Synthesis Methods

Methyl allochenodeoxycholate can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the modification of CDCA using chemical reagents to introduce the methyl group. Microbial fermentation involves the use of microorganisms to produce Methyl allochenodeoxycholate from CDCA or other precursor molecules. Both methods have been used to produce Methyl allochenodeoxycholate for research purposes.

Scientific Research Applications

Methyl allochenodeoxycholate has been studied for its potential therapeutic effects in several areas, including liver disease, metabolic disorders, and cancer. In liver disease, Methyl allochenodeoxycholate has been shown to improve liver function and reduce liver damage in animal models of liver injury. In metabolic disorders, Methyl allochenodeoxycholate has been shown to improve glucose and lipid metabolism, which could be beneficial for the treatment of diabetes and obesity. In cancer, Methyl allochenodeoxycholate has been shown to have anti-tumor effects in several types of cancer cells.

properties

CAS RN

14772-98-6

Product Name

Methyl allochenodeoxycholate

Molecular Formula

C25H42O4

Molecular Weight

406.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1

InChI Key

GRQROVWZGGDYSW-WKMGUUQUSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

synonyms

Methyl allochenodeoxycholate

Origin of Product

United States

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